

Molecular structure and properties of transfluthrin and its metabolites

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Molecular Structure and Properties of Transfluthrin and its Metabolites

Introduction

Transfluthrin is a potent, fast-acting synthetic pyrethroid insecticide and repellent with low persistence in the environment.[1] It is widely utilized in indoor settings to control flying insects such as mosquitoes, flies, and moths, as well as crawling insects like cockroaches.[1] Its mode of action, like other pyrethroids, involves the disruption of the insect's nervous system. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and metabolism of transfluthrin, along with the properties of its primary metabolites.

Molecular Structure of Transfluthrin

Transfluthrin is a carboxylic ester produced from the formal condensation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and 2,3,5,6-tetrafluorobenzyl alcohol.[2][3] The molecular formula for transfluthrin is $C_{15}H_{12}Cl_2F_4O_2$. [1][3] It is classified as an organofluorine and organochlorine compound, containing a cyclopropane ring.[2][3] The active substance is the 1R-trans configuration, as transfluthrin possesses two chiral centers, leading to four possible stereoisomers.[4]

IUPAC Name: (2,3,5,6-Tetrafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethen-1-yl)-2,2-dimethylcyclopropane-1-carboxylate[1]

Physicochemical Properties of Transfluthrin

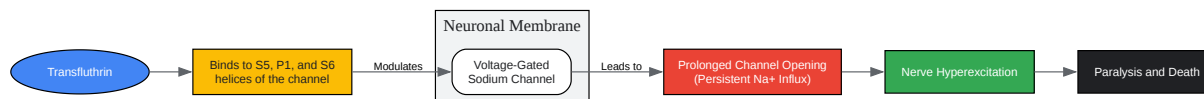
The physicochemical properties of transfluthrin are summarized in the table below. Its high volatility contributes to its effectiveness as a spatial repellent.

Property	Value	References
Molar Mass	371.15 g/mol	[1]
Appearance	Colorless crystals	[1]
Melting Point	32 °C	[1]
Boiling Point	135 °C at 0.1 mmHg	[1]
Water Solubility	57 µg/L	[1]
LogP (n-octanol/water)	5.5	[4]
Vapor Pressure	1×10^{-4} Pa at 20 °C	[1]
Density	1.507 g/cm ³ at 23 °C	[1]

Mechanism of Action

Transfluthrin is a neurotoxic insecticide that functions as a sodium channel modulator.[5][6] It targets the voltage-gated sodium channels located in the nerve cell membranes of insects.[7] The binding of transfluthrin to these channels disrupts their normal function, leading to prolonged channel opening.[8] This results in a persistent influx of sodium ions, causing hyperexcitation of the nervous system, followed by paralysis and eventual death of the insect.

A distinctive feature of transfluthrin's action, when compared to other pyrethroids, is its induction of a unique persistent current rather than the typical tail current observed with other compounds of its class.[8][9] Molecular modeling and functional studies have indicated that the tetrafluorophenyl ring of transfluthrin binds to the alpha helices S5, P1, and S6 of the insect sodium channel.[8]



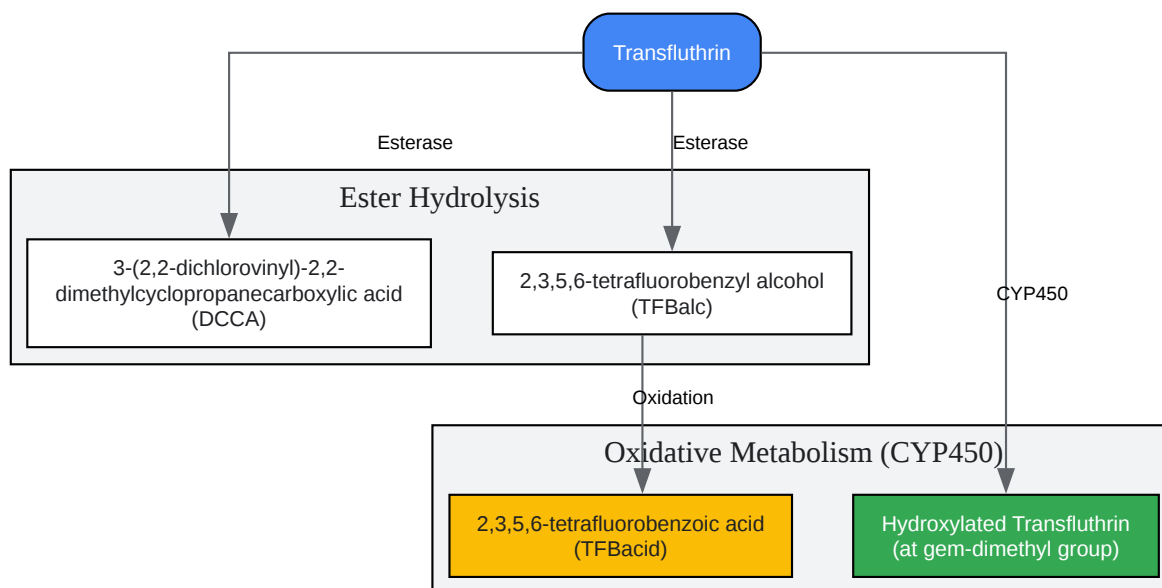
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Mechanism of action of transfluthrin on insect sodium channels.

Metabolism of Transfluthrin

The metabolism of transfluthrin in biological systems primarily proceeds through two main pathways: ester hydrolysis and oxidative metabolism, with cytochrome P450 monooxygenases playing a crucial role.^{[10][11][12]}

- Ester Hydrolysis: The ester linkage in the transfluthrin molecule is cleaved, yielding two primary metabolites: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) and 2,3,5,6-tetrafluorobenzyl alcohol (TFBalc).^{[13][14]}
- Oxidative Metabolism: This pathway involves several reactions:
 - The 2,3,5,6-tetrafluorobenzyl alcohol metabolite can be further oxidized to form 2,3,5,6-tetrafluorobenzoic acid (TFBacid).^[13]
 - Hydroxylation can occur at one of the gem-dimethyl groups on the cyclopropane ring.^{[10][11]}



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Metabolic pathway of transfluthrin.

Properties of Transfluthrin Metabolites

The primary metabolites of transfluthrin are the result of the breakdown of the parent compound. Their properties are important for understanding the overall toxicological and environmental profile of transfluthrin.

Metabolite	Chemical Name	Molecular Formula	Key Properties	References
DCCA	3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid	$C_8H_{10}Cl_2O_2$	Acidic moiety of the parent pyrethroid.	[13][14]
TFBalc	2,3,5,6-tetrafluorobenzyl alcohol	$C_7H_4F_4O$	Alcoholic moiety, can be further metabolized.[13][14]	
TFBacid	2,3,5,6-tetrafluorobenzoic acid	$C_7H_2F_4O_2$	Oxidized product of TFBalc, a major degradate in aquatic systems.[13]	

Experimental Protocols

Analysis of Transfluthrin in Formulations

A common and validated method for the quantification of transfluthrin in insecticide products is Gas Chromatography with Flame Ionization Detection (GC-FID).[4][15][16]

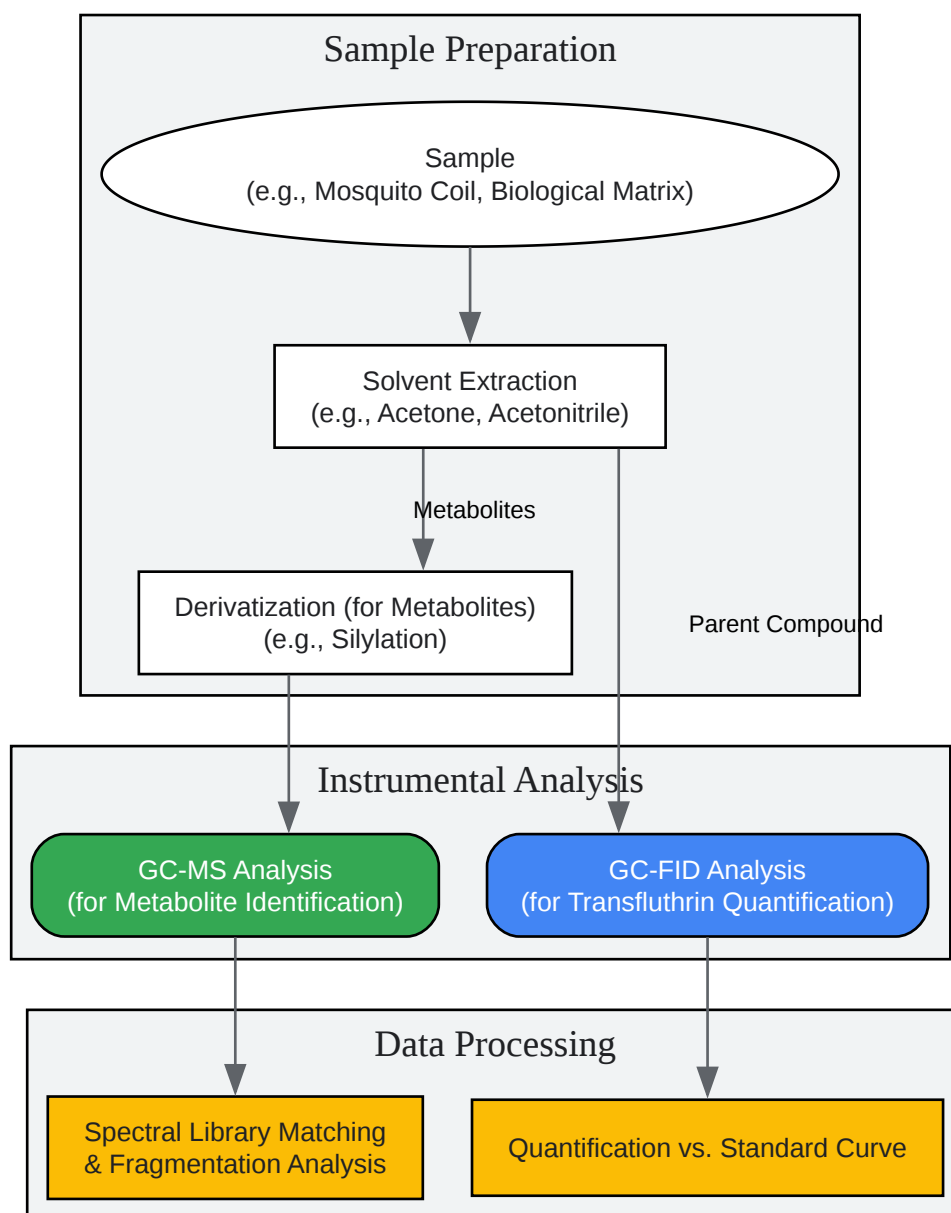
- Instrumentation: Gas chromatograph equipped with a flame ionization detector.
- Column: Rxi-5ms or HP-5 capillary column (30 m x 0.25-0.32 mm i.d., 0.25-0.50 μ m film thickness).[15][16]
- Temperatures:
 - Injector: 200-290°C[15][16]
 - Oven: Programmed, e.g., 190-250°C[15][16]

- Detector: 300°C[16]
- Carrier Gas: Nitrogen[15]
- Injection Volume: 1.0 µL
- Solvent: Acetone[16]
- Internal Standard: Dipentylphthalate can be used for improved accuracy.[4]
- Quantification: Based on the peak area of transfluthrin relative to a calibration curve prepared from a certified reference standard.

Identification of Transfluthrin Metabolites

The identification of transfluthrin metabolites from biological or environmental samples typically involves extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).[14][17]

- Sample Preparation:
 - Extraction of the sample (e.g., culture supernatant, tissue homogenate) with a suitable organic solvent like acetonitrile.[17]
 - The extract is concentrated and may require a clean-up step.
 - Derivatization (e.g., silylation) is often necessary to increase the volatility and thermal stability of polar metabolites for GC analysis.[14]
- GC-MS Analysis:
 - The derivatized extract is injected into the GC-MS system.
 - The components are separated on the GC column.
 - The mass spectrometer provides mass spectra of the eluting compounds.
- Identification: Metabolites are identified by comparing their retention times and mass spectra with those of authentic standards or by interpretation of the fragmentation patterns and comparison with spectral libraries (e.g., NIST).[14]



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- To cite this document: BenchChem. [Molecular structure and properties of transfluthrin and its metabolites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7853758#molecular-structure-and-properties-of-transfluthrin-and-its-metabolites]

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